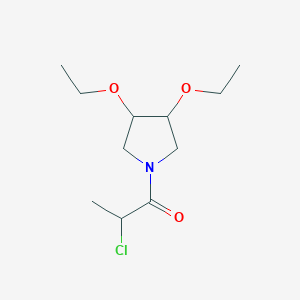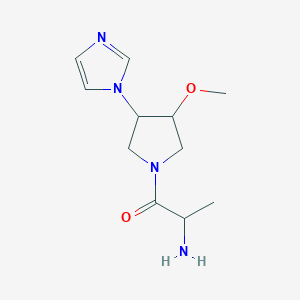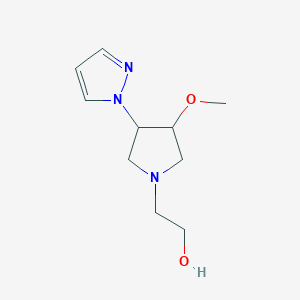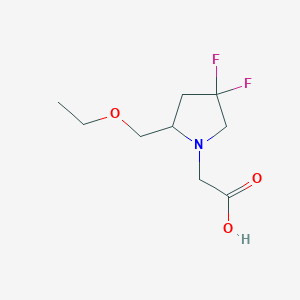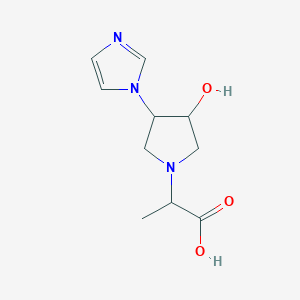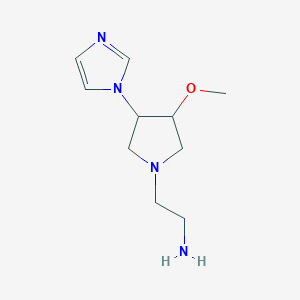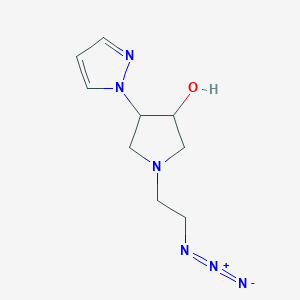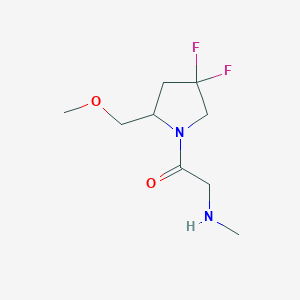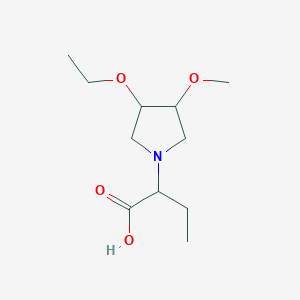![molecular formula C17H21NO6 B1478229 4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid CAS No. 1366935-28-5](/img/structure/B1478229.png)
4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
Tertiary butyl esters, which include compounds like “4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid”, find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Chemical Reactions Analysis
The synthesis of compounds like “this compound” involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems .Aplicaciones Científicas De Investigación
Novel Synthetic Routes and Mechanistic Insights
Researchers have explored diverse synthetic routes and mechanisms involving similar compounds, providing insights into novel synthetic methodologies. For instance, Rossi et al. (2007) detailed divergent and solvent-dependent reactions, offering a pathway to synthesize various organic structures including pyrrolidines, illustrating the compound's utility in facilitating complex synthetic processes E. Rossi, G. Abbiati, O. Attanasi, S. Rizzato, S. Santeusanio, 2007. Similarly, studies on polycyclic systems containing 1,2,4-oxadiazole ring derivatives shed light on the synthesis and biological activity prediction of related compounds, emphasizing the compound's role in creating biologically active structures Y. Kharchenko, O. S. Detistov, V. Orlov, 2008.
Structural Analysis and Characterization
The structural characterization of related pyrrolidine compounds has been a key area of study, offering insights into their conformational dynamics and potential applications. For example, Jing Yuan et al. (2010) analyzed the crystal structure of a pyrrolidine derivative, contributing to the understanding of its molecular configuration and interaction potentials Jing Yuan, Zhi-qiang Cai, Changjiang Huang, Wei-Ren Xu, 2010. Such structural analyses are fundamental for designing compounds with desired physical and chemical properties.
Advancements in Organic Syntheses and Catalysis
The compound and its derivatives serve as key intermediates in the development of organic syntheses and catalytic processes. Research by Terakado et al. (2006) highlighted the catalytic asymmetric acylation of alcohols using chiral diamines derived from proline, demonstrating the compound's utility in enhancing stereoselectivity and efficiency in synthetic chemistry Dai Terakado, T. Oriyama, 2006.
Contribution to Material Science and Photophysical Properties
In the field of material science, the synthesis and study of lanthanide-based coordination polymers assembled from derivatives of aromatic carboxylic acids, including those related to the compound of interest, have been explored. These studies investigate the photophysical properties of lanthanide complexes, contributing to the development of materials with specific optical properties S. Sivakumar, M. Reddy, A. Cowley, Rachel R. Butorac, 2011.
Mecanismo De Acción
A possible mechanism of dynamic kinetic resolution by the formation of N-tert-butoxycarbonyl-thiazolidine carboxylic acid was proposed and validated by a quantitative density functional theoretical calculation according to the Curtin–Hammett principle . This mechanism of action of a nucleophilic substitution reaction through intramolecular hydrogen bonding could be widely applied in the organic syntheses of particular enantiomers .
Direcciones Futuras
Based on the available information, the use of flow microreactor systems for the synthesis of compounds like “4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid” is a promising direction for future research . This method is more efficient, versatile, and sustainable compared to the batch, which could make it a valuable tool in synthetic organic chemistry .
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO6/c1-17(2,3)24-16(21)18-7-11(12(8-18)15(19)20)10-4-5-13-14(6-10)23-9-22-13/h4-6,11-12H,7-9H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHGWXLKVNSYDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


